molecular formula C17H22N4O5 B010242 Pyroglutamyl-seryl-phenylalanine amide CAS No. 100218-02-8

Pyroglutamyl-seryl-phenylalanine amide

Cat. No.: B010242
CAS No.: 100218-02-8
M. Wt: 362.4 g/mol
InChI Key: HJLPUKPKQATFGH-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyroglutamyl-seryl-phenylalanine amide, also known as this compound, is a useful research compound. Its molecular formula is C17H22N4O5 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

100218-02-8

Molecular Formula

C17H22N4O5

Molecular Weight

362.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C17H22N4O5/c18-15(24)12(8-10-4-2-1-3-5-10)20-17(26)13(9-22)21-16(25)11-6-7-14(23)19-11/h1-5,11-13,22H,6-9H2,(H2,18,24)(H,19,23)(H,20,26)(H,21,25)/t11-,12-,13-/m0/s1

InChI Key

HJLPUKPKQATFGH-AVGNSLFASA-N

SMILES

C1CC(=O)NC1C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N

sequence

XSF

Synonyms

pGlu-Ser-Phe-NH2
pyroglutamyl-seryl-phenylalaninamide
pyroglutamyl-seryl-phenylalanine amide

Origin of Product

United States

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